molecular formula C18H15N7O3 B2918314 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1207008-92-1

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2918314
CAS No.: 1207008-92-1
M. Wt: 377.364
InChI Key: QFMNWTRYCSJBAD-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H15N7O3 and its molecular weight is 377.364. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Novel Derivatives : Research has demonstrated the ability to synthesize new compounds utilizing furan derivatives as key intermediates. For instance, tetrahydrobenzofurans were synthesized through Weitz−Scheffer oxidation, leading to the formation of unprecedented tetrahydrobenzofuran derivatives, which were further converted into cyclohexane diones through dimethyldioxirane oxidation (Levai et al., 2002).
  • Heterocyclic Compound Formation : The furan moiety has been utilized to synthesize various heterocyclic compounds. For example, the synthesis of 1,2,4-triazole Schiff base and amine derivatives showcased effective antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).

Biological Applications

  • Antiviral and Antitumor Activities : Compounds derived from furan derivatives have been studied for their potential antiviral and antitumor activities. For instance, compounds bearing a pyrazolyl group converted from furanones showed promising antiviral activities against HAV and HSV-1 viruses (Hashem et al., 2007). Furthermore, N-heterocycles derived from pyrazolyl-substituted furanone exhibited significant anticancer activities against various carcinoma cell lines, with some compounds showing higher potency than standard drugs (Abou-Elmagd et al., 2016).

Pharmacological Potential

  • Inhibitory Activities : The exploration of furan derivatives as inhibitors for specific enzymes related to disease pathways has been a focus. For instance, analogues of furan-amidines were evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment, although they showed lower activity than the lead compound (Alnabulsi et al., 2018).

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O3/c26-17-7-6-15(16-5-2-10-28-16)21-24(17)9-8-19-18(27)13-3-1-4-14(11-13)25-12-20-22-23-25/h1-7,10-12H,8-9H2,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMNWTRYCSJBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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